molecular formula C19H16Br2O4 B2568402 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid CAS No. 94257-59-7

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid

Cat. No. B2568402
CAS RN: 94257-59-7
M. Wt: 468.141
InChI Key: LZWOEPHIZWZPPV-UHFFFAOYSA-N
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Description

“3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid” is a building block for the synthesis of polyelectrolytes . It is used in the production of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices .


Synthesis Analysis

The compound can be synthesized using 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) and 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester employing Suzuki polymerisation .


Molecular Structure Analysis

The InChI code for the molecule is 1S/C23H30Br2N2/c1-26(2)13-5-11-23(12-6-14-27(3)4)21-15-17(24)7-9-19(21)20-10-8-18(25)16-22(20)23/h7-10,15-16H,5-6,11-14H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The compound is used as a precursor in the synthesis of polyelectrolytes . It is also used in the preparation of organic semiconducting polymers for OPV and OLED devices .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 494.31 g/mol . The melting point of a similar compound, 2,7-Dibromo-9H-fluoren-9-one, is 203-205 °C (lit.) .

Scientific Research Applications

Bifacial Perovskite Solar Cells

Application in Photovoltaics: This compound has been utilized in the development of bifacial perovskite solar cells (PSCs). These solar cells can harness light from both sides, increasing the power output per unit area. The addition of 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl) bis(N,N-dimethylpropan-1-amine) (FN-Br) into the hole transport layer (HTL) shifts the Fermi level, leading to improved device performance with a power conversion efficiency (PCE) of 15.77% .

Dielectric Materials for Electronics

Enhancing Electronic Insulation: Derivatives of this compound are being explored as potential dielectric materials for electronics. The introduction of a benzocyclobutene fragment into the fluorene structure results in crosslinked polymers with high thermal stability and excellent dielectric properties, which are crucial for insulating components in electronic devices .

Organic Light-Emitting Diodes (OLEDs)

OLED Material Development: The compound serves as a precursor for the synthesis of polyelectrolytes used in OLEDs. These materials contribute to pure blue emission and efficient electroluminescence, coupled with high charge-carrier mobility and good processability, making them suitable for display and lighting applications .

Organic Photovoltaics (OPVs)

Organic Semiconducting Polymers: It is a precursor to various organic semiconducting polymers used in OPVs. These polymers are essential for the development of flexible, lightweight, and cost-effective solar panels that can be applied to a variety of surfaces .

DNA Microarrays

Biotechnological Research: In biotechnological applications, specifically in label-free DNA microarrays, this compound is used in the synthesis of conjugated polymers. These polymers facilitate the detection of DNA without the need for fluorescent labels, which is a significant advancement in genetic analysis .

Photoluminescent Materials

Advances in Lighting Technology: The compound is used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene. This application is particularly relevant in the field of advanced lighting technologies, where materials that emit light upon excitation are in high demand .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

The compound is a building block for the synthesis of polyelectrolytes and is used in the production of organic semiconducting polymers for OPV and OLED devices . This suggests that it could have potential applications in the development of new materials for these devices.

properties

IUPAC Name

3-[2,7-dibromo-9-(2-carboxyethyl)fluoren-9-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWOEPHIZWZPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate (1.23 g, 2.5 mmol) is transferred to a small round bottom flask equipped with a Teflon-coated stirbar. A mixture of THF:MeOH:H2O, 3:2:1, (10 mL) is added and the mixture is stirred for 1 hr. Then a 1 mL portion of 1M NaOH (aq) is added and the mixture is stirred overnight. The next day the water layer is isolated and extracted with 20 mL portions diethyl ether three times. Next the water layer is acidified to ˜pH 2. The water layer is extracted three times with 20 mL portions of dichloromethane. The organic layers are combined and dried with Mg2SO4. The organic solution is filtered and the solvent evaporated to obtain the product as an off-white solid (948 mg, 90% yield).
Name
Dimethyl 3,3′-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
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1.23 g
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Teflon
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Yield
90%

Synthesis routes and methods II

Procedure details

After 2,7-dibromofluorene (8.02 g) and benzyltriethylammonium chloride (0.56 g) were dissolved in 30 mL of benzene, 8 mL of an aqueous 50% sodium hydroxide solution was added dropwise under a nitrogen atmosphere, followed by stirring for 15 minutes. N-butyl acrylate (12.65 g) was added dropwise and the mixture was reacted at room temperature for 5 hours. The reaction solution was diluted with 200 mL of ethyl acetate, washed three times with water, washed once with brine, and then the organic layer was dried over magnesium sulfate. The solution was filtered and the solvent was distilled off. The solution was purified by silica gel column chromatography using dichloromethane as an eluent and then recrystallized from hexane to obtain (2,7-dibromo)-9H-fluorene-9,9-dipropionic acid (F2COOBuBr2) (7.87 g, 55%).
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8.02 g
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0.56 g
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catalyst
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30 mL
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12.65 g
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